

RWJ-56110 dihydrochloride salt for enhanced water solubility

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Compound of Interest		
Compound Name:	RWJ-56110	
Cat. No.:	B15570303	Get Quote

Technical Support Center: RWJ-56110 Dihydrochloride Salt

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals using **RWJ-56110** dihydrochloride salt. This potent and selective PAR-1 antagonist is supplied as a dihydrochloride salt to improve its aqueous solubility for ease of use in a variety of experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is **RWJ-56110** and what is its mechanism of action?

A1: **RWJ-56110** is a potent and selective peptide-mimetic antagonist of the Protease-Activated Receptor-1 (PAR-1).[1][2] Its mechanism of action involves directly inhibiting the activation and internalization of the PAR-1 receptor.[1][3] Unlike some other agents, it does not interfere with the N-terminal cleavage of the receptor by proteases like α -thrombin.[1][3] **RWJ-56110** shows high selectivity for PAR-1 and does not exhibit activity at PAR-2, PAR-3, or PAR-4.[1][2]

Q2: Why is **RWJ-56110** provided as a dihydrochloride salt?

A2: The dihydrochloride salt form of **RWJ-56110** is utilized to enhance its water solubility. This makes it easier to prepare aqueous stock solutions for various in vitro and in vivo experimental



protocols.

Q3: What are the recommended storage conditions for RWJ-56110 dihydrochloride salt?

A3: For long-term stability, the solid, lyophilized form of **RWJ-56110** dihydrochloride salt should be stored desiccated at -20°C. Once stock solutions are prepared, it is recommended to store them in tightly sealed vials as aliquots at -20°C. Generally, these solutions are usable for up to one month. For daily use, it is best to make fresh solutions. Before opening the vial, allow the product to equilibrate to room temperature for at least 60 minutes.

Q4: In which solvents can I dissolve RWJ-56110 dihydrochloride salt?

A4: **RWJ-56110** dihydrochloride salt is soluble in both water (up to 25 mM) and DMSO (up to 100 mM).[3] For in vivo studies, complex solvent systems such as DMSO/PEG300/Tween-80/saline or DMSO/corn oil have also been used to achieve desired concentrations.[2][4]

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Possible Cause	Suggested Solution
Precipitation in aqueous buffer	The solubility limit might be exceeded in your specific buffer system (e.g., due to pH or ionic strength).	First, try vortexing or gentle warming (if the compound's stability in your solution is not compromised). If precipitation persists, consider preparing a higher concentration stock solution in DMSO and then diluting it into your aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system.
Inconsistent experimental results	Degradation of the compound in the stock solution.	Prepare fresh stock solutions from the solid material. Avoid multiple freeze-thaw cycles. Aliquot stock solutions into single-use vials and store them at -20°C for up to one month.
Low or no observable activity	Incorrect concentration, degradation of the compound, or issues with the experimental setup.	Verify the calculations for your dilutions. Prepare a fresh stock solution to rule out degradation. Include positive and negative controls in your experiment to validate the assay's performance. Confirm that the PAR-1 receptor is expressed and functional in your cell line or tissue.
Unexpected off-target effects	High concentrations of the compound or solvent toxicity.	Perform a dose-response experiment to determine the optimal concentration with maximal PAR-1 inhibition and minimal off-target effects. Ensure the final concentration of any organic solvent (like



DMSO) is below the threshold known to affect your experimental model.

Quantitative Data Summary

The following table summarizes the solubility and biological activity data for **RWJ-56110**.

Parameter	Value	Notes	Reference
Binding Affinity (IC50)	0.44 μΜ	For PAR-1	[2]
Platelet Aggregation Inhibition (IC50)	0.16 μΜ	Induced by SFLLRN- NH2	[2]
0.34 μΜ	Induced by thrombin	[2]	
Calcium Mobilization Inhibition (IC50)	0.12 μΜ	In RASMC	[2]
0.13 μΜ	In HMVEC	[2]	_
0.17 μΜ	In HASMC	[2]	
Cell Proliferation Inhibition (IC50)	3.5 μΜ	Thrombin-induced RASMC proliferation	[2][4]
Solubility in Water	up to 25 mM	[3]	
Solubility in DMSO	up to 100 mM	[3]	_
Solubility in Saline	≥ 5 mg/mL (5.79 mM)	[2]	

Experimental Protocols

- 1. Preparation of a 10 mM Aqueous Stock Solution
- Materials: RWJ-56110 dihydrochloride salt (MW: 863.65 g/mol), sterile deionized water, vortex mixer, and sterile microcentrifuge tubes.
- Procedure:

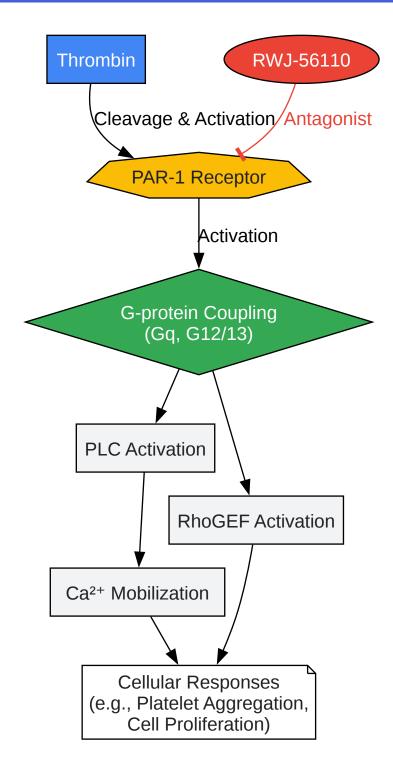


- Allow the vial of RWJ-56110 dihydrochloride salt to warm to room temperature for at least
 60 minutes before opening.
- Weigh out the desired amount of the compound. For example, for 1 mL of a 10 mM stock solution, you would need 8.64 mg.
- Add the appropriate volume of sterile deionized water to the compound.
- Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
- Aliquot the stock solution into single-use tubes and store at -20°C.
- 2. In Vitro Cell-Based Assay Protocol (General)
- Materials: Appropriate cell line expressing PAR-1, cell culture medium, RWJ-56110 stock solution, PAR-1 agonist (e.g., thrombin or SFLLRN-NH2), and assay-specific reagents (e.g., for measuring calcium mobilization or cell proliferation).
- Procedure:
 - Plate the cells at the desired density and allow them to adhere overnight.
 - The following day, replace the medium with a serum-free or low-serum medium.
 - Prepare serial dilutions of **RWJ-56110** in the assay medium from your stock solution.
 - Pre-incubate the cells with the different concentrations of RWJ-56110 for a predetermined amount of time (e.g., 30-60 minutes).
 - Stimulate the cells with a PAR-1 agonist at a concentration known to elicit a response (e.g., EC50).
 - After the appropriate incubation time, measure the desired endpoint (e.g., intracellular calcium levels, cell viability, or marker expression).
 - Include appropriate controls, such as vehicle-treated cells (with and without agonist stimulation) and positive controls.

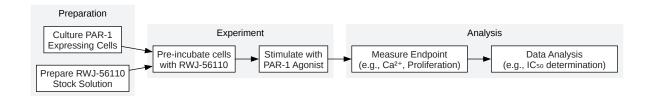


Visualizations









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